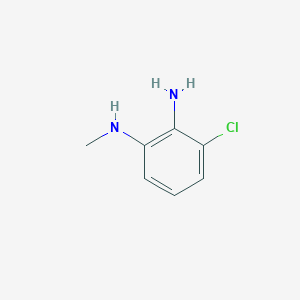![molecular formula C11H13ClN2O B3154640 1-(3-chloropropyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 78056-57-2](/img/structure/B3154640.png)
1-(3-chloropropyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one
概要
説明
1-(3-Chloropropyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CPMBI) is an organic compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in organic solvents. CPMBI has been used in various studies for its ability to act as a catalyst and its capacity to form stable complexes with organic molecules. CPMBI has been used for many applications in research, including as a potential drug target, as a catalyst for organic synthesis, and as a fluorescent probe.
科学的研究の応用
1-(3-chloropropyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one has been used for a variety of scientific research applications. It has been used as a fluorescent probe for the detection of organic compounds, as a catalyst for organic synthesis, and as a potential drug target. 1-(3-chloropropyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one has also been used in studies of protein-protein interactions, as a reagent for the synthesis of peptides, and as a substrate for the enzyme cyclooxygenase-2 (COX-2).
作用機序
1-(3-chloropropyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one is believed to act as a catalyst in the formation of stable complexes with organic molecules. It has been found to form complexes with a variety of organic molecules, including proteins, peptides, and nucleic acids. The formation of these complexes is believed to be mediated by hydrogen bonding and other non-covalent interactions.
生化学的および生理学的効果
1-(3-chloropropyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one has been found to have a variety of biochemical and physiological effects. In studies of protein-protein interactions, it has been found to increase the affinity of proteins for each other. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In addition, 1-(3-chloropropyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one has been found to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
1-(3-chloropropyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one has several advantages for use in laboratory experiments. It is relatively inexpensive, and can be easily synthesized in a laboratory. In addition, it is soluble in organic solvents, making it easy to work with. However, 1-(3-chloropropyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one can be toxic in high concentrations, and should be handled with caution.
将来の方向性
1-(3-chloropropyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one has potential applications in a variety of fields. It could be used as a drug target for the treatment of inflammation and other diseases. It could also be used as a fluorescent probe for the detection of organic compounds, and as a catalyst for organic synthesis. In addition, 1-(3-chloropropyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one could be used to study protein-protein interactions, and as a reagent for the synthesis of peptides. Finally, 1-(3-chloropropyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one could be used to study the effects of oxidative stress on cells.
特性
IUPAC Name |
1-(3-chloropropyl)-3-methylbenzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c1-13-9-5-2-3-6-10(9)14(11(13)15)8-4-7-12/h2-3,5-6H,4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVMORYKIYDWOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=O)CCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloropropyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

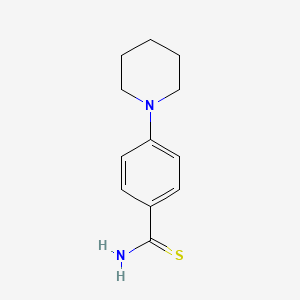
![4-(2H-1,3-Benzodioxol-5-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3154575.png)
![(S)-2-(1-(3-ethyl-7-((pyridin-3-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-5-yl)piperidin-2-yl)ethanol](/img/structure/B3154589.png)
![3-(((5-Chloro-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)pyridine 1-oxide](/img/structure/B3154596.png)
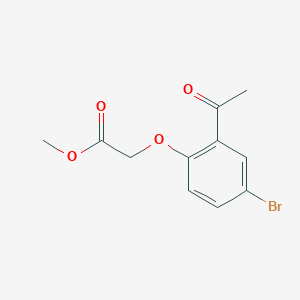
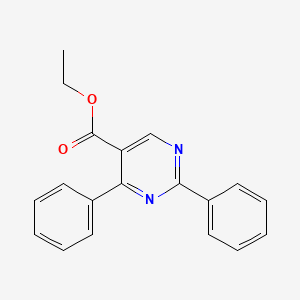
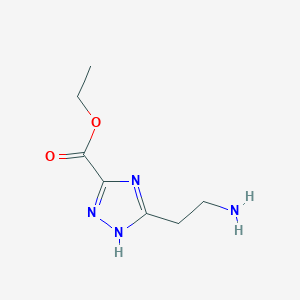
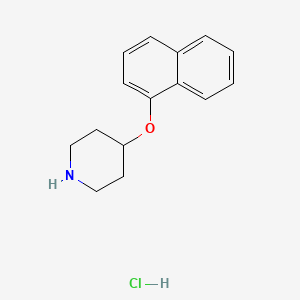
![1-[(Propylamino)methyl]naphthalen-2-ol](/img/structure/B3154642.png)
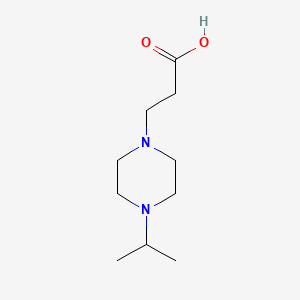
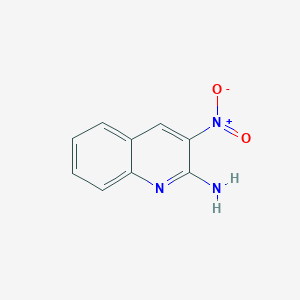
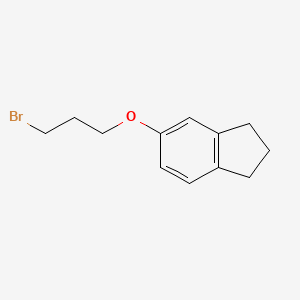
![N-[(Dimethylamino)methylene]pyrazine-2-carboxamide](/img/structure/B3154663.png)
